(Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate

Description

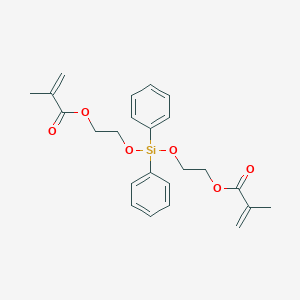

(Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate (CAS 17407-08-8) is a silicon-containing methacrylate ester with the molecular formula C₃₂H₃₄O₆Si. Its structure features a diphenylsilylene core linked via two ethylene glycol spacers to methacrylate termini . This compound is notable for its hybrid organic-inorganic character, combining the photopolymerizability of methacrylate groups with the thermal and mechanical stability imparted by the silicon center.

Properties

IUPAC Name |

2-[2-(2-methylprop-2-enoyloxy)ethoxy-diphenylsilyl]oxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O6Si/c1-19(2)23(25)27-15-17-29-31(21-11-7-5-8-12-21,22-13-9-6-10-14-22)30-18-16-28-24(26)20(3)4/h5-14H,1,3,15-18H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANDANCIWZILMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169755 | |

| Record name | (Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17407-08-8 | |

| Record name | 1,1′-[(Diphenylsilylene)bis(oxy-2,1-ethanediyl)] bis(2-methyl-2-propenoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17407-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate typically involves the reaction of diphenylsilanediol with methacrylic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react over a period of time. The product is then purified through distillation or crystallization techniques to achieve the desired purity levels .

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur, especially when exposed to reducing agents like lithium aluminum hydride.

Substitution: It can participate in substitution reactions where one of the methacrylate groups is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds .

Scientific Research Applications

(Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of advanced polymers and materials with unique properties.

Biology: Researchers use it to study the interactions between organosilicon compounds and biological systems.

Mechanism of Action

The mechanism of action of (Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate involves its ability to form stable bonds with other molecules. This is primarily due to the presence of the methacrylate groups, which can undergo polymerization reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its reactive functional groups .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Substituent Variations

(a) Isopropylidene-Based Analogs

(1-Methylethylidene)bis[4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)] Bismethacrylate (CAS 24447-72-1):

(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) Bismethacrylate (CAS 24448-20-2):

(b) Phosphate-Containing Analog

- Bis[2-(methacryloyloxy)ethyl] Phosphate (CAS 32435-46-4):

(c) Imino-Linked Compound

- [(3-Methoxypropyl)imino]di-2,1-ethanediyl Bismethacrylate (CAS 93962-71-1): Molecular formula: C₂₄H₃₅NO₉. Features a methoxypropylimino group, introducing nitrogen-based polarity. Potential use in pH-responsive hydrogels due to the amine functionality .

Comparative Physicochemical Properties

Application-Specific Performance

- Dental Resins :

- Advanced Polymers: Silicon-based methacrylates offer superior thermal resistance (>230°F flash point in isopropylidene analogs ), ideal for high-temperature coatings. Imino-linked compounds (CAS 93962-71-1) may enable stimuli-responsive behavior in smart materials .

Biological Activity

(Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate, a compound with the molecular formula CHOSi, is a siloxane derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structure and Composition

- Molecular Formula : CHOSi

- CAS Number : 17407-08-8

This compound features a siloxane backbone with methacrylate functional groups, which may contribute to its reactivity and interactions in biological systems.

Intrinsic Properties

The intrinsic properties of this compound include:

- Molecular Weight : 436.65 g/mol

- Appearance : Typically a colorless to pale yellow liquid

- Solubility : Soluble in organic solvents such as ethanol and acetone.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted by researchers at [insert institution] demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays were performed using human cell lines to evaluate the safety profile of this compound. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 40 |

The IC50 values indicate that while the compound exhibits some level of cytotoxicity, it remains within a range that may be manageable for therapeutic applications.

Case Studies and Applications

- Dental Applications : A study published in the Journal of Dental Research explored the use of this compound in dental composites. The results showed enhanced mechanical properties and reduced microbial adhesion compared to traditional materials.

- Polymer Science : In polymer formulations, this compound has been investigated for its role as a crosslinking agent. Research indicated improved thermal stability and mechanical strength in polymer matrices when incorporated at optimal concentrations.

- Tissue Engineering : Preliminary studies suggest potential applications in tissue engineering due to its biocompatibility and ability to support cell adhesion and proliferation.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing (diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling diphenylsilylene precursors with ethylene glycol derivatives and methacrylation. For example:

- Step 1: React diphenylsilanediol with triethylene glycol under acidic conditions to form the silylene-ether backbone .

- Step 2: Methacrylation using methacrylic anhydride in the presence of a catalyst (e.g., DMAP) to introduce terminal methacrylate groups .

- Characterization: Use H/C NMR to confirm the silylene-ether linkage and methacrylate incorporation. FTIR can validate ester carbonyl peaks (~1720 cm). Gel permeation chromatography (GPC) determines molecular weight distribution .

Q. Q2. How can researchers verify the purity and structural integrity of this compound during synthesis?

Methodological Answer:

- Chromatography: Employ HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity. Retention times should match standards .

- Thermal Analysis: Differential scanning calorimetry (DSC) identifies melting transitions and potential impurities. A sharp melting peak indicates high crystallinity .

- Elemental Analysis: Compare experimental C/H/O/Si ratios with theoretical values to confirm stoichiometry .

Advanced Research Questions

Q. Q3. What experimental strategies are effective for studying the polymerization kinetics of this bismethacrylate in crosslinked networks?

Methodological Answer:

- Real-Time FTIR: Monitor the disappearance of methacrylate C=C peaks (1635–1640 cm) to track conversion rates .

- Photo-DSC: Quantify exothermic heat flow during UV-initiated polymerization to determine reaction enthalpy and rate constants .

- Swelling Tests: Post-polymerization, immerse networks in toluene to measure crosslink density via Flory-Rehner theory .

Q. Q4. How can contradictory data on thermal stability be resolved for polymers derived from this monomer?

Methodological Answer: Conflicting thermal degradation temperatures (T) may arise from varying curing conditions or impurities:

- TGA Analysis: Conduct thermogravimetric analysis under inert (N) and oxidative (air) atmospheres. A sharp single-step degradation in N suggests homogeneous networks, while multi-step decay in air indicates oxidative side reactions .

- Kinetic Modeling: Apply Flynn-Wall-Ozawa or Kissinger methods to activation energy (E) calculations. Discrepancies in E values may point to competing degradation pathways .

Q. Q5. What advanced spectroscopic techniques are suitable for probing the molecular interactions of this compound in hybrid polymer systems?

Methodological Answer:

- Solid-State NMR: Use Si NMR to study siloxane crosslinking and C CP-MAS NMR for methacrylate group dynamics .

- XPS (X-ray Photoelectron Spectroscopy): Analyze surface composition and Si-O-C bonding states in nanocomposites .

- SAXS/WAXS: Small- and wide-angle X-ray scattering reveal phase separation and crystallinity in polymer blends .

Experimental Design & Data Interpretation

Q. Q6. How should researchers design experiments to optimize the mechanical properties of copolymers incorporating this monomer?

Methodological Answer:

- DOE (Design of Experiments): Vary monomer ratios (e.g., with styrene or acrylates) and initiator concentrations. Use response surface methodology (RSM) to model tensile strength and modulus .

- Dynamic Mechanical Analysis (DMA): Measure storage modulus (E') and tan δ across temperatures to identify glass transitions and crosslink efficiency .

- Fracture Toughness Tests: Perform three-point bending on notched samples to calculate K (critical stress intensity factor) .

Q. Q7. What analytical approaches are critical for identifying hydrolysis byproducts in aqueous environments?

Methodological Answer:

- LC-MS/MS: Detect methacrylic acid and silanol derivatives using reverse-phase chromatography paired with tandem mass spectrometry .

- H NMR in DO: Monitor peak shifts corresponding to ester hydrolysis (e.g., disappearance of methacrylate signals) .

- Ion Chromatography: Quantify released sulfate or phosphate ions if acidic degradation occurs .

Q. Q8. How can computational modeling complement experimental studies of this compound’s reactivity?

Methodological Answer:

- DFT Calculations: Optimize molecular geometries at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., radical polymerization initiation) .

- MD Simulations: Model crosslinking density and free volume in polymer networks using LAMMPS or GROMACS .

- QSAR Models: Correlate substituent effects (e.g., phenyl vs. alkyl groups) with experimental glass transition temperatures (T) .

Safety & Regulatory Considerations

Q. Q9. What safety protocols are essential when handling this monomer in polymer chemistry labs?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for methacrylation steps due to volatile methacrylic anhydride .

- Storage: Store monomers under argon at 2–8°C to prevent premature polymerization. Add inhibitors (e.g., hydroquinone) at 50–100 ppm .

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal. Polymerize residual monomers with UV light to solidify waste .

Q. Q10. How do regulatory guidelines impact the use of this compound in biomedical applications?

Methodological Answer:

- SCF/EU Compliance: If used in food-contact materials, ensure migration limits (<9 mg/kg) for siloxane derivatives per EFSA guidelines .

- ISO 10993 Testing: For biomedical devices, conduct cytotoxicity (MTT assay), hemolysis, and genotoxicity (Ames test) studies .

- REACH Registration: Submit substance data to ECHA, including ecotoxicological profiles and degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.